Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-
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Overview
Description
Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is a chemical compound with a complex structure that includes a benzamide core substituted with a bromine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with sodium azide and trifluoromethanesulfonic acid in acetic acid at 40°C. This is followed by the addition of tert-butyl acetate and further reaction under similar conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, trifluoromethanesulfonic acid, and tert-butyl acetate. Reaction conditions often involve moderate temperatures (around 40°C) and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptor-1 (FGFR1), leading to the arrest of the cell cycle and induction of apoptosis in cancer cells . The compound binds to FGFR1, forming hydrogen bonds and inhibiting its phosphorylation, which disrupts downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Bromo-N-(1,1-dimethylethyl)benzamide
- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide
- 4-Bromo-N-(1,5-dimethyl-hexyl)benzamide
Uniqueness
Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
714230-85-0 |
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Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
4-bromo-N-(5-tert-butyl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C14H16BrN3O/c1-14(2,3)11-8-12(18-17-11)16-13(19)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19) |
InChI Key |
YPAGFANUHALUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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